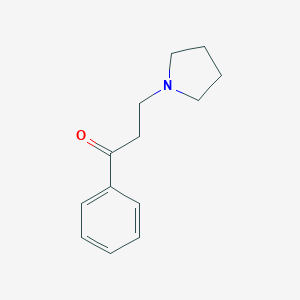

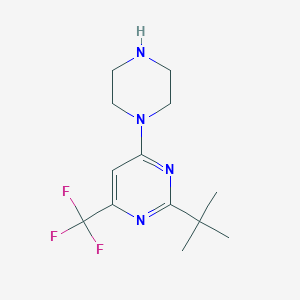

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Descripción general

Descripción

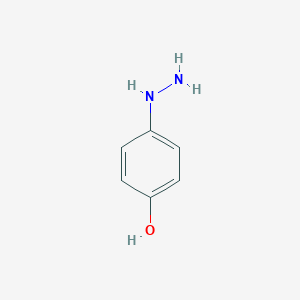

The compound "2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine" is a chemical structure that is part of a broader class of piperazine-containing compounds. Piperazine derivatives are known for their wide range of pharmacological properties and have been the subject of various synthetic and characterization studies. The presence of a pyrimidine ring in such compounds is often associated with biological activity, and the substitution of different groups at various positions on the pyrimidine ring can lead to diverse pharmacological profiles .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position of the pyrimidine ring were synthesized by reacting 2,4,6-trichloropyrimidine with amines . Other synthetic approaches include condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was obtained by reacting carbamimide with 3-fluorobenzoic acid . These methods highlight the versatility of synthetic routes available for creating a variety of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate . The molecular structure can significantly influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the piperazine and pyrimidine rings. The presence of tert-butyl groups, for instance, can affect the steric and electronic properties of the molecule, potentially leading to different biological activities or interactions with biological targets . The specific chemical reactions that these compounds undergo can vary widely depending on their structure and the conditions they are subjected to.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of tert-butyl and trifluoromethyl groups can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . Additionally, the crystal packing and intermolecular interactions, as revealed by X-ray diffraction studies, can provide insights into the solid-state properties of these compounds .

Aplicaciones Científicas De Investigación

Molecular Structure Studies

The compound has been studied for its molecular structure, showcasing the molecular conformation and intermolecular interactions. One study explored the molecular structure of a similar compound, highlighting the chair conformation of the piperazine ring and the dihedral angles formed between the pyrimidine ring and other molecular groups. These structural insights are essential for understanding the compound's chemical behavior and potential applications in various fields of research (Anthal et al., 2018).

Antimalarial Research

The compound's analogues have been studied for their antimalarial properties. For instance, JPC-3210, a related compound, was selected as a lead compound due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines. The compound's in vitro cytotoxicity in mammalian cell lines, plasma elimination half-life, and in vivo efficacy against murine malaria were also evaluated, demonstrating its potential in the treatment and prevention of malaria (Chavchich et al., 2016).

Antibacterial and Anthelmintic Activity

The compound and its derivatives have been synthesized and characterized, with some studies evaluating their in vitro antibacterial and anthelmintic activity. For example, a synthesized derivative exhibited poor antibacterial but moderate anthelmintic activity, highlighting its potential application in treating specific parasitic infections (Sanjeevarayappa et al., 2015).

Histamine H4 Receptor Antagonist Studies

The compound's analogues have been synthesized as ligands for the histamine H4 receptor (H4R), showing potential therapeutic applications. These studies involved optimizing the potency, modifying the core pyrimidine moiety, and evaluating the compound's anti-inflammatory and antinociceptive activities in various animal models. This research indicates the compound's potential in developing new treatments for inflammation and pain (Altenbach et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKWEXSUCTYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593377 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

CAS RN |

219599-99-2 | |

| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.